molecular formula C9H17ClO B8785820 1-Chloro-4-nonanone CAS No. 54131-57-6

1-Chloro-4-nonanone

Cat. No. B8785820
CAS RN: 54131-57-6
M. Wt: 176.68 g/mol
InChI Key: ZCTKTQUONMEFHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-4-nonanone is a useful research compound. Its molecular formula is C9H17ClO and its molecular weight is 176.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Chloro-4-nonanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-4-nonanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

54131-57-6

Product Name

1-Chloro-4-nonanone

Molecular Formula

C9H17ClO

Molecular Weight

176.68 g/mol

IUPAC Name

1-chlorononan-4-one

InChI

InChI=1S/C9H17ClO/c1-2-3-4-6-9(11)7-5-8-10/h2-8H2,1H3

InChI Key

ZCTKTQUONMEFHR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)CCCCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To the Grignard reagent prepared from a mixture of amyl bromide (226.59 g.; 1.5 moles) and magnesium (36.48 g.; 1.5 moles) in ether (1000 ml.) is added, dropwise, during one hour, 4-chlorobutyronitrile (155.34 g.; 1.5 moles). Stirring is continued for an additional one hour. The reaction mixture is poured into a mixture of finely crushed ice (1000 g.) and concentrated hydrochloric acid (750 ml.). The ether layer is separated quickly and discarded. The aqueous layer is heated on a steam bath for one hour to hydrolyze the intermediate imine and cause the separation of the ketone as an oil. After cooling, the oil is extracted with ether and the combined extracts are washed with saturated sodium chloride solution and dried over anhydrous sodium sulfate. The solvent is removed under vacuum and the residual oil is distilled to give 69.0 g. (26%) of colorless oil, b.p. 115°-117° C./14 mm.; pmr (CDCl3) δ0.090 (3H,t), 3.56 (2H,t,CH2Cl).
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
226.59 g
Type
reactant
Reaction Step One
Quantity
36.48 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
reactant
Reaction Step One
Quantity
155.34 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1000 g
Type
reactant
Reaction Step Three
Quantity
750 mL
Type
reactant
Reaction Step Three
[Compound]
Name
colorless oil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
2H,t,CH2Cl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

To the Grignard reagent prepared from a mixture of amyl bromide (226.59 g., 1.5 moles) and magnesium (36.48 g., 1.5 moles) in ether (100 ml.) is added, dropwise, during one hour, 4-chlorobutyronitrile (155.34 g., 1.5 moles). Stirring is continued for an additional one hour. The reaction mixture is poured into a mixture of finely crushed ice (1000 g.) and concentrated hydrochloric acid (750ml.). The ether layer is separated quickly and discarded. The aqueous layer is heated on a steam bath for one hour to hydrolyze the intermediate imine and cause the separation of the ketone as an oil. After cooling, the oil is extracted with ether and the combined extracts are washed with saturated sodium chloride solution and dried over anhydrous sodium sulfate. The solvent is removed under vacuum and the residual oil is distilled to give 69.0 g. (26%) of colorless oil, b.p. 115°-117°/14 mm.; pmr (CDCl3) δ O.90 (3H,t), 3.56 (2H,t,CH2Cl).
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
226.59 g
Type
reactant
Reaction Step One
Quantity
36.48 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
155.34 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1000 g
Type
reactant
Reaction Step Three
Quantity
750 mL
Type
reactant
Reaction Step Three
[Compound]
Name
colorless oil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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